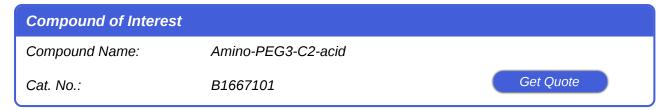


An In-Depth Technical Guide to Amino-PEG3-C2acid for Bioconjugation

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For Researchers, Scientists, and Drug Development Professionals

Amino-PEG3-C2-acid is a versatile, heterobifunctional linker molecule widely employed in the field of bioconjugation. Its unique structure, featuring a terminal primary amine, a flexible triethylene glycol (PEG) spacer, and a terminal carboxylic acid, makes it an invaluable tool for covalently linking biomolecules. This guide provides a comprehensive overview of its core characteristics, applications, and the methodologies for its use in creating stable bioconjugates, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

Core Physicochemical and Technical Properties

The utility of **Amino-PEG3-C2-acid** in bioconjugation is underpinned by its specific chemical and physical properties. These characteristics ensure its suitability for use in aqueous environments typical for biological reactions and contribute to the stability and solubility of the final conjugate.



Property	Value	Reference
Chemical Name	3-{2-[2-(2- aminoethoxy)ethoxy]ethoxy}pr opanoic acid	[1]
CAS Number	784105-33-5	[1][4][5]
Molecular Formula	C9H19NO5	[1][5]
Molecular Weight	221.25 g/mol	[1]
Appearance	White to light yellow solid or semi-solid	[1][4]
Purity	≥95%	[4]
Storage Conditions	-20°C, dry and dark	[1][5]
Solubility	Soluble in water, DMSO, and DMF	[6]

Bioconjugation Chemistry: A Dual-Functionality Linker

Amino-PEG3-C2-acid's power lies in its heterobifunctional nature. The terminal primary amine and carboxylic acid groups allow for sequential or orthogonal conjugation strategies. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate and provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.[7]

Amine Group Reactivity: The primary amine (-NH2) is nucleophilic and readily reacts with electrophilic groups. A common application involves its reaction with carboxylic acids on a target molecule. This reaction typically requires activation of the carboxyl group using carbodiimide chemistry, most notably with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond.[5][8] The amine group can also react directly with pre-activated NHS esters.[5]



Carboxylic Acid Group Reactivity: The terminal carboxylic acid (-COOH) can be activated to form a reactive ester, which can then be conjugated to a primary amine on a biomolecule, such as the lysine residues on a protein or antibody. This is also commonly achieved through the use of EDC and NHS.[8][9] The EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to create a more stable, amine-reactive NHS ester.[8][9]

Applications in Advanced Bioconjugates

Amino-PEG3-C2-acid is a key component in the construction of complex therapeutic and research molecules.

- Antibody-Drug Conjugates (ADCs): In ADCs, this linker can be used to attach a cytotoxic
 drug to an antibody.[2][3] The antibody directs the drug to a specific target, such as a cancer
 cell, and the linker ensures the drug remains attached until it reaches its destination.
- PROTACs: This linker is also utilized in the synthesis of PROTACs.[1][2] PROTACs are
 molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase,
 leading to the degradation of the target protein.[2] The Amino-PEG3-C2-acid serves as the
 bridge connecting the ligand for the target protein and the ligand for the E3 ligase.

Experimental Protocol: EDC/NHS-Mediated Conjugation of Amino-PEG3-C2-acid to a Protein

This protocol details a two-step method for conjugating a molecule containing a carboxylic acid to a protein with available primary amine groups using **Amino-PEG3-C2-acid** and EDC/NHS chemistry. This involves first activating the carboxylic acid on the small molecule and reacting it with the amine of the PEG linker, followed by activation of the PEG linker's carboxylic acid and conjugation to the protein.

Materials:

- Amino-PEG3-C2-acid
- Small molecule with a carboxylic acid group
- Protein with primary amine groups (e.g., antibody)



- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Desalting columns or dialysis equipment for purification

Procedure:

Step 1: Conjugation of Small Molecule to Amino-PEG3-C2-acid

- Dissolve the Small Molecule: Dissolve the carboxylic acid-containing small molecule in anhydrous DMF or DMSO.
- Activate the Carboxylic Acid: Add a 1.5-fold molar excess of EDC and a 2-fold molar excess
 of NHS (or Sulfo-NHS) to the small molecule solution. Let the reaction proceed for 15-30
 minutes at room temperature to form the NHS ester.
- Add Amino-PEG3-C2-acid: Dissolve Amino-PEG3-C2-acid in the reaction mixture, using a slight molar excess relative to the small molecule.
- Reaction: Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C.
- Purification: Purify the resulting conjugate (Small Molecule-PEG3-C2-acid) using an appropriate chromatographic method, such as reverse-phase HPLC, to remove unreacted reagents.

Step 2: Conjugation of Small Molecule-PEG3-C2-acid to Protein

Prepare the Protein: Exchange the protein into the Coupling Buffer (PBS, pH 7.2-8.0) using a
desalting column or dialysis. Adjust the protein concentration to 1-10 mg/mL.

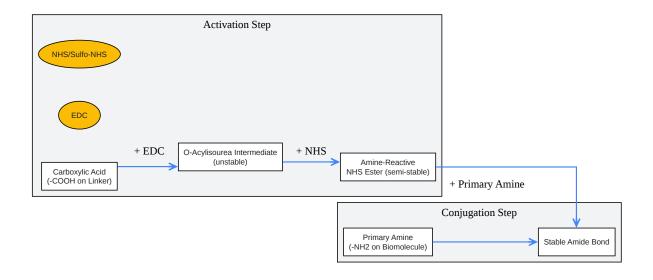


- Activate the PEG-Linker's Carboxylic Acid: In a separate tube, dissolve the purified Small Molecule-PEG3-C2-acid in Activation Buffer. Add a 10- to 20-fold molar excess of EDC and NHS (or Sulfo-NHS) over the amount of protein to be conjugated. Incubate for 15 minutes at room temperature.
- Conjugation to Protein: Add the activated Small Molecule-PEG3-C2-acid mixture to the
 protein solution. The final concentration of organic solvent from the linker solution should not
 exceed 10% of the total reaction volume to avoid protein denaturation.[10]
- Reaction: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching: Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes to hydrolyze any remaining active NHS esters.[8]
- Purification of the Final Conjugate: Remove excess reagents and byproducts by dialysis or using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Visualizing Workflows and Relationships

Diagram 1: General Workflow for EDC/NHS Bioconjugation

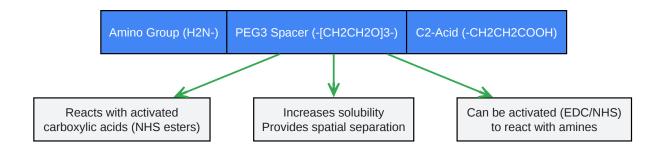




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Caption: Workflow of EDC/NHS chemistry for amide bond formation.

Diagram 2: Structure-Function Relationship of Amino-PEG3-C2-acid

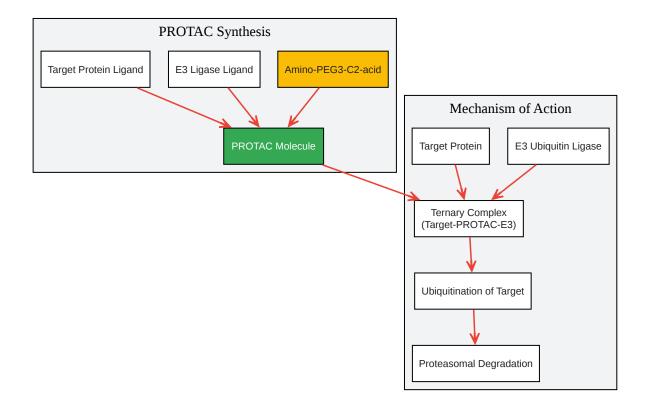


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Caption: Relationship between structure and function.



Diagram 3: PROTAC Synthesis and Action Workflow



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Caption: Workflow of PROTAC synthesis and degradation mechanism.

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